4-Iodo-1H-benzo[d][1,2,3]triazole
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Overview
Description
4-Iodo-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C₆H₄IN₃. It is characterized by the presence of an iodine atom attached to a benzo-fused triazole ring.
Mechanism of Action
Target of Action
The primary targets of these compounds are enzymes such as Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A , and Mycocyclosin synthase . These enzymes play crucial roles in various biochemical processes, including alcohol metabolism and the biosynthesis of mycocyclosin, a mycobacterial secondary metabolite .
Mode of Action
The triazole ring in these compounds can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme. This interaction with the target enzymes leads to changes in their activity, thereby influencing the biochemical processes they are involved in .
Biochemical Pathways
Given their targets, it is likely that they influence pathways related to alcohol metabolism and mycocyclosin biosynthesis . The downstream effects of these changes could include alterations in the levels of these metabolites, potentially impacting various physiological processes.
Pharmacokinetics
The density of 4-iodo-1h-benzo[d][1,2,3]triazole is reported to be2.2±0.1 g/cm3 . Its boiling point is 437.6±18.0 °C at 760 mmHg . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of these compounds. For instance, the stability of the triazole ring, which is crucial for the compounds’ interaction with their targets, could be affected by these factors . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1H-benzo[d][1,2,3]triazole typically involves the iodination of 1H-benzo[d][1,2,3]triazole. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted triazoles.
Coupling Products: Biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Scientific Research Applications
4-Iodo-1H-benzo[d][1,2,3]triazole has diverse applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Comparison with Similar Compounds
1H-benzo[d][1,2,3]triazole: The parent compound without the iodine substitution.
4-Bromo-1H-benzo[d][1,2,3]triazole: Similar structure with a bromine atom instead of iodine.
4-Chloro-1H-benzo[d][1,2,3]triazole: Contains a chlorine atom in place of iodine.
Uniqueness: 4-Iodo-1H-benzo[d][1,2,3]triazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions in various applications .
Properties
IUPAC Name |
4-iodo-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAXPOCPKLMZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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